1-Methyl-1-propylpyrrolidinium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

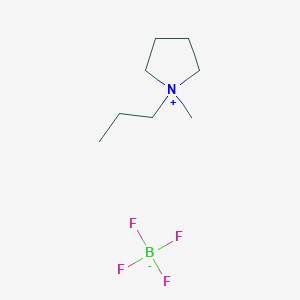

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is an ionic liquid with the molecular formula C8H18BF4N and a molecular weight of 215.04 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. It is characterized by its ability to decompose slowly in the presence of water .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% .

化学反応の分析

Types of Reactions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

科学的研究の応用

Electrochemistry

PMPyrr BF4 is extensively used as an electrolyte in lithium-ion and sodium-ion batteries. Its high ionic conductivity enhances the efficiency of ion transport within the battery, leading to improved performance metrics such as:

| Battery Type | Performance Metrics |

|---|---|

| Lithium-Ion | Increased energy density |

| Sodium-Ion | Enhanced cycle stability |

Research indicates that the use of ionic liquids like PMPyrr BF4 can lead to batteries with higher operational voltages and longer lifespans compared to conventional electrolytes .

Catalysis

The compound serves as both a solvent and a catalyst in various organic synthesis reactions. Its unique ionic characteristics facilitate reaction mechanisms that can lead to:

- Increased Reaction Rates : Ionic liquids can enhance the speed of reactions due to their ability to stabilize transition states.

- Selectivity : The specific interactions between reactants and the ionic liquid can lead to higher selectivity for desired products.

For example, PMPyrr BF4 has been successfully employed in the synthesis of complex organic molecules where traditional solvents would be less effective .

Material Science

In material science, PMPyrr BF4 is used in the development of conducting polymers and intercalation electrode materials. Its properties allow for:

- Synthesis of Novel Materials : Ionic liquids like PMPyrr BF4 are used to create materials with enhanced electrical conductivity.

- Intercalation Processes : The compound facilitates the insertion of ions into host materials, which is crucial for developing advanced battery technologies.

Case Study 1: Lithium-Ion Batteries

A study conducted by Ravi et al. (2021) demonstrated that hybrid gel polymer electrolytes based on 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibited remarkable electrochemical performance in flexible lithium secondary batteries. The findings indicated improved ionic conductivity and mechanical properties compared to traditional electrolytes .

Case Study 2: Organic Synthesis

Merz et al. (2021) explored the use of PMPyrr BF4 in catalytic reactions involving carbon black composites. The study highlighted how the ionic liquid improved reaction rates and product yields significantly compared to conventional solvents .

Green Chemistry

PMPyrr BF4 aligns with principles of green chemistry due to its low volatility and non-flammability. It serves as an environmentally friendly alternative to traditional organic solvents, reducing hazardous waste and enhancing safety in laboratory settings. Its application in green chemistry includes:

- Solvent Replacement : Used in reactions where volatile organic compounds (VOCs) are typically employed.

- Sustainable Processes : Facilitates reactions under milder conditions, minimizing energy consumption.

作用機序

The mechanism of action of 1-methyl-1-propylpyrrolidinium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and reactivity of other molecules in the system. The compound’s unique ionic structure allows it to act as a medium for various chemical processes, enhancing reaction rates and selectivity .

類似化合物との比較

- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Methyl-1-propylpiperidinium tetrafluoroborate

Uniqueness: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate stands out due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it offers a unique balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and advanced material synthesis .

生物活性

1-Methyl-1-propylpyrrolidinium tetrafluoroborate (C8H18BF4N) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its toxicity profile, and its potential therapeutic applications.

This compound is characterized by its low volatility, thermal stability, and ionic conductivity. Its structure consists of a pyrrolidinium cation paired with a tetrafluoroborate anion. These properties make it suitable for various applications, particularly in non-aqueous environments.

Toxicity Studies

Research indicates that the toxicity of ionic liquids can vary significantly based on their chemical structure. A study assessing the cytotoxicity of various pyrrolidinium-based ionic liquids found that this compound exhibited moderate cytotoxic effects on human cell lines. The compound's toxicity was evaluated using standard assays, which demonstrated an IC50 value indicating significant cell viability reduction at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition depending on the concentration used. For instance, the compound displayed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Case Studies

- Cell Viability Assays : In a study examining the effects of ionic liquids on cell viability, this compound was tested on human liver carcinoma cells (HepG2). Results indicated that at concentrations below 100 mM, cell viability remained above 80%, while higher concentrations led to significant cytotoxicity .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several ionic liquids, including this compound. The results demonstrated that this compound inhibited bacterial growth effectively at concentrations ranging from 0.5% to 2% (v/v), with a minimum inhibitory concentration (MIC) determined for both E. coli and S. aureus .

Electrochemical Applications

Recent research has explored the use of this compound as an electrolyte in lithium batteries. Its ionic conductivity was measured to range between 0.4 S/m and 0.1 S/m at room temperature, making it a promising candidate for advanced battery technologies .

Biocompatibility

The biocompatibility of ionic liquids is crucial for their application in biomedical fields. Studies have shown that while some ionic liquids exhibit toxicity, this compound demonstrates acceptable levels of biocompatibility at lower concentrations, suggesting potential use in drug delivery systems or as solvents for biological reactions .

Summary Table of Biological Activity

特性

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSOVNZOFGINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。